Rubidium tetrafluoroborate

Vue d'ensemble

Description

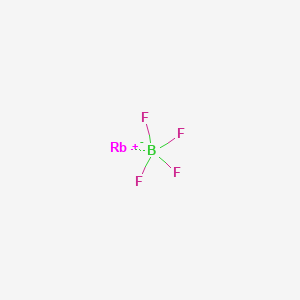

Rubidium tetrafluoroborate is an inorganic compound with the chemical formula BF₄Rb. It is a salt composed of rubidium cations (Rb⁺) and tetrafluoroborate anions (BF₄⁻). This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rubidium tetrafluoroborate can be synthesized through the reaction of rubidium hydroxide (RbOH) or rubidium carbonate (Rb₂CO₃) with tetrafluoroboric acid (HBF₄). The reaction typically occurs in an aqueous solution, followed by evaporation to obtain the crystalline product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting rubidium chloride (RbCl) with tetrafluoroboric acid. The reaction is carried out in a controlled environment to ensure high purity and yield. The resulting solution is then evaporated to crystallize the this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Rubidium tetrafluoroborate primarily undergoes substitution reactions. It can act as a source of rubidium ions in various chemical processes. Additionally, the tetrafluoroborate anion can participate in reactions where it serves as a weakly coordinating anion .

Common Reagents and Conditions:

Substitution Reactions: this compound can react with halides, nitrates, and other anions to form corresponding rubidium salts.

Reaction Conditions: These reactions are typically carried out in aqueous or organic solvents at room temperature.

Major Products: The major products of these reactions are rubidium salts of the respective anions involved in the substitution reactions .

Applications De Recherche Scientifique

Chemistry

- Reagent in Synthesis : Rubidium tetrafluoroborate serves as a reagent for synthesizing other rubidium compounds and as a source of rubidium ions in various chemical reactions. Its weakly coordinating nature allows it to participate in substitution reactions with halides and nitrates .

- Catalyst : It has been explored as a catalyst in organic synthesis, particularly for reactions requiring fluoride ion sources .

Biology

- Ion Transport Studies : Although not extensively used in biological research, RbBF₄ can be employed to study ion transport mechanisms across cellular membranes due to its ionic characteristics. It is particularly useful for investigating membrane potential dynamics .

- Molecular Imaging : Recent studies have investigated fluorine-18-labeled tetrafluoroborate as a positron emission tomography (PET) imaging agent, indicating potential applications in cancer diagnostics and thyroid disease imaging .

Medicine

- Research on Ion Channels : Limited applications exist in medicine; however, RbBF₄ can be utilized in studies related to ion channels and transport mechanisms, contributing to the understanding of cellular processes .

Materials Science

- Solid-State Electrolytes : this compound exhibits high ionic conductivity, making it a promising candidate for solid-state ionic conductors used in rechargeable batteries and fuel cells. Research indicates that doping RbBF₄ with other materials can enhance its conductivity .

- Flux Material for Crystal Growth : It is employed as a flux material in crystal growth processes, lowering the melting point of desired materials to facilitate controlled crystal growth at lower temperatures .

Molecular Imaging

Studies have demonstrated the feasibility of using fluorine-18-labeled RbBF₄ for PET imaging. Preclinical models have shown promise for tracking cells and gene therapy applications, highlighting its potential role in diagnostic imaging .

Electrochemical Applications

Research indicates that incorporating RbBF₄ into perovskite solar cells enhances photovoltaic performance. The addition of this compound improved power conversion efficiency (PCE), attributed to increased fill factors during operation .

Mécanisme D'action

The mechanism of action of rubidium tetrafluoroborate is primarily related to its ability to dissociate into rubidium cations and tetrafluoroborate anions in solution. The rubidium ions can interact with various molecular targets, including ion channels and transporters, influencing their activity. The tetrafluoroborate anion acts as a weakly coordinating anion, stabilizing cationic species in solution .

Comparaison Avec Des Composés Similaires

- Potassium Tetrafluoroborate (KBF₄)

- Cesium Tetrafluoroborate (CsBF₄)

- Sodium Tetrafluoroborate (NaBF₄)

Comparison: Rubidium tetrafluoroborate is unique due to the specific properties of the rubidium ion, such as its ionic radius and reactivity. Compared to potassium and sodium tetrafluoroborates, this compound has a higher density and different solubility characteristics. Cesium tetrafluoroborate, on the other hand, has similar properties but differs in terms of ionic size and specific applications .

Activité Biologique

Rubidium tetrafluoroborate (RbBF₄) is an inorganic compound that has garnered attention for its unique properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, biochemical properties, and research findings.

Overview of this compound

This compound is composed of rubidium cations (Rb⁺) and tetrafluoroborate anions (BF₄⁻). It is primarily recognized for its stability and solubility in organic solvents, which makes it a useful reagent in various scientific fields, including chemistry and biology. The compound can be synthesized through the reaction of rubidium hydroxide or carbonate with tetrafluoroboric acid, typically yielding a crystalline product after evaporation of the solvent .

Target of Action : The primary active component in this compound is the tetrafluoroborate anion (BF₄⁻), which acts as a weakly coordinating anion. This characteristic allows it to participate in various biochemical reactions without being overly reactive.

Mode of Action : The tetrafluoroborate anion is less nucleophilic than other common anions, such as nitrates or halides. This property enables it to serve effectively in chemical reactions where a stable yet reactive environment is required .

This compound exhibits several notable biochemical properties:

Case Studies and Applications

- Molecular Imaging : Recent studies have explored the use of fluorine-18-labeled tetrafluoroborate as a positron emission tomography (PET) imaging agent. This application highlights its potential role in molecular imaging for thyroid diseases and cancer diagnostics. The compound has shown promise in preclinical models for cell tracking and gene therapy applications .

- Biological Transport Studies : While not extensively used in biological research, this compound can be employed to investigate ion transport mechanisms across cellular membranes. Its ionic characteristics make it suitable for such studies, particularly concerning membrane potential dynamics.

- Pharmacokinetics : The pharmacokinetic profile of this compound indicates that it may exhibit favorable distribution characteristics due to its solubility properties. Further research is needed to fully elucidate its metabolic pathways and subcellular localization .

Comparative Analysis

A summary of the biochemical properties and potential applications of this compound compared to other similar compounds is presented below:

| Property | This compound | Other Fluoride Salts |

|---|---|---|

| Solubility | High in organic solvents | Variable |

| Nucleophilicity | Low | Moderate to High |

| Biological Applications | Limited | Broader (e.g., fluoride therapies) |

| Imaging Applications | Emerging | Established (e.g., FDG) |

Propriétés

IUPAC Name |

rubidium(1+);tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Rb/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERZTPVDEIGCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940422 | |

| Record name | Rubidium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18909-68-7 | |

| Record name | Borate(1-), tetrafluoro-, rubidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18909-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubidium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of studying the conductance of Rubidium tetrafluoroborate in acetonitrile?

A1: The research paper "Conductance Study of Ion Pairing of Alkali Metal Tetrafluoroborates and Hexafluorophosphates in Acetonitrile" [] investigates the ion pairing behavior of this compound in acetonitrile using conductance measurements. The study found that this compound exhibits ion association in acetonitrile []. This information provides insights into the compound's solution-phase behavior, which is relevant for understanding its potential applications in areas like electrochemistry or as an electrolyte in battery systems.

Q2: What can you tell me about the thermal properties of this compound?

A2: While the provided abstract "LOW-TEMPERATURE HEAT CAPACITY OF this compound" [] lacks specific data, the title itself suggests a study focused on understanding the compound's behavior at low temperatures. Heat capacity data can reveal valuable information about phase transitions, thermal stability, and other thermodynamic properties relevant to potential applications where temperature plays a crucial role.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.